molecular formula C28H22N4O8 B11703625 N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(4-nitrobenzamide)

N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(4-nitrobenzamide)

Katalognummer: B11703625
Molekulargewicht: 542.5 g/mol
InChI-Schlüssel: SBSPFVFUDYTFQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE is a complex organic compound characterized by its biphenyl structure with nitrobenzamido and dimethoxy substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst. The nitrobenzamido groups are introduced through a nucleophilic substitution reaction, where an amine group reacts with a nitrobenzoyl chloride derivative. The dimethoxy groups are added via methylation reactions using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include amine derivatives, quinone derivatives, and substituted biphenyl compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzamido groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE is unique due to the presence of both nitrobenzamido and dimethoxy groups on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C28H22N4O8

Molekulargewicht

542.5 g/mol

IUPAC-Name

N-[2-methoxy-4-[3-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C28H22N4O8/c1-39-25-15-19(7-13-23(25)29-27(33)17-3-9-21(10-4-17)31(35)36)20-8-14-24(26(16-20)40-2)30-28(34)18-5-11-22(12-6-18)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34)

InChI-Schlüssel

SBSPFVFUDYTFQS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.